2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine
Overview
Description
2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyrimidine core with a 4-chlorophenyl group attached at the 2-position.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, a closely related class of compounds, have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
It’s worth noting that imidazo[1,2-a]pyridine derivatives have been found to inhibit the growth of certain organisms in a dose-dependent manner .
Biochemical Pathways
Related imidazo[1,2-a]pyridine derivatives have been associated with various biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor effects .
Result of Action
Related compounds have been found to exhibit inhibitory effects on certain organisms and enzymes .
Action Environment
It’s worth noting that related imidazo[1,2-a]pyridine derivatives have been used as corrosion inhibitors to protect steel from environmental corrosion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate is then cyclized to form the imidazo[1,2-a]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions and catalysts to achieve high yields and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve solvents like ethanol, acetic acid, or dichloromethane .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazo[1,2-a]pyrimidines with various functional groups .
Scientific Research Applications
2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis
Comparison with Similar Compounds
2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
- 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine
- 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine
- 2-Phenylimidazo[1,2-a]pyrimidine
These compounds share the imidazo[1,2-a]pyrimidine core but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly influence their chemical reactivity and biological activity .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its diverse chemical reactivity and biological activities make it a valuable compound for research and industrial applications
Properties
IUPAC Name |
2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-10-4-2-9(3-5-10)11-8-16-7-1-6-14-12(16)15-11/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNORHLFOJIFIDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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